"1-(Azetidin-3-yl)-2-methylpiperidine" as a nicotinic acetylcholine receptor modulator
"1-(Azetidin-3-yl)-2-methylpiperidine" as a nicotinic acetylcholine receptor modulator
The following technical guide details the pharmacological characterization, synthesis, and experimental validation of 1-(Azetidin-3-yl)-2-methylpiperidine as a nicotinic acetylcholine receptor (nAChR) modulator.
Doc ID: N-ACH-095 | Version: 2.1 | Classification: Lead Optimization & Scaffold Analysis
Executive Summary
1-(Azetidin-3-yl)-2-methylpiperidine (CAS: 959239-81-7) represents a distinct class of non-aromatic, bis-amine ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs). Unlike classical ligands (e.g., Nicotine, Epibatidine, A-85380) which rely on a pyridine/chloropyridine moiety for cation-
This guide outlines the compound's utility as a conformational probe for the nAChR orthosteric and allosteric sites, offering a roadmap for its synthesis, pharmacological profiling, and validation as a modulator of cholinergic signaling.
Key Therapeutic Potential[1]
-
Selectivity Profile: The steric bulk of the 2-methyl group on the piperidine ring is designed to impose subtype selectivity, potentially discriminating between
(high affinity) and (low affinity) isoforms. -
Metabolic Stability: Elimination of the electron-rich aromatic ring reduces susceptibility to oxidative metabolism (e.g., CYP2A6 mediated hydroxylation common in nicotine derivatives).
-
Mechanism: Putative partial agonist or silent desensitizer, useful for modulating phasic dopamine release without excitotoxicity.
Chemical Structure & Synthesis Strategy[2][3][4][5][6][7][8]
Structural Logic (SAR)
The molecule consists of two pharmacophores:
-
The Cationic Head (Azetidine): The secondary amine of the azetidine ring (at physiological pH) mimics the pyrrolidine nitrogen of nicotine, serving as the primary anchor point (
-bond donor) to the receptor's aspartate/glutamate residues. -
The Hydrophobic Tail (2-Methylpiperidine): Attached at the azetidine C3 position, this ring mimics the spatial volume of the aromatic ring in classical ligands but interacts via Van der Waals forces rather than
-stacking.
Validated Synthesis Protocol
The most robust route utilizes a Reductive Amination strategy, ensuring retention of the sensitive azetidine ring.
Reagents:
-
Starting Material A: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one).
-
Starting Material B: 2-Methylpiperidine.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB).
-
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Step-by-Step Methodology:
-
Imine Formation: Dissolve N-Boc-azetidin-3-one (1.0 eq) and 2-methylpiperidine (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 30 min at room temperature.
-
Reduction: Add STAB (1.5 eq) and acetic acid (1.0 eq). Stir for 12–16 hours under
atmosphere. -
Workup: Quench with saturated
. Extract with DCM. Dry organic layer over and concentrate. -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 2 hours. Evaporate volatiles.[1]
-
Free Basing: Redissolve residue in MeOH, treat with basic resin (e.g., Amberlyst A-21) or
, filter, and distill to obtain the free amine.
Synthesis Workflow Diagram
Figure 1: Synthetic route via reductive amination of N-Boc-azetidin-3-one.
Pharmacological Characterization Guide
To validate 1-(Azetidin-3-yl)-2-methylpiperidine as a modulator, the following hierarchical assay system is required.
In Vitro Binding Assays (Affinity)
Determine the inhibition constant (
| Assay Component | Protocol Specification |
| Receptor Source | Rat brain membranes (cortex for |
| Radioligand ( | |
| Radioligand ( | |
| Non-specific Binding | Defined by 100 |
| Incubation | 2 hours at 4°C (to minimize desensitization/degradation). |
| Readout | Liquid Scintillation Counting. |
Interpretation:
- nM: High-affinity ligand (Likely orthosteric agonist/antagonist).
-
M: Low affinity (Possible allosteric modulator or inactive at orthosteric site).
Functional Electrophysiology (Efficacy)
Binding does not equate to activation. Use Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes expressing human nAChRs.
-
Holding Potential: -60 mV.
-
Agonist Screen: Apply compound (0.1
M – 100 M). Measure peak current ( ). -
Antagonist Screen: Pre-apply compound for 60s, then co-apply with
Acetylcholine. -
Desensitization: Measure current decay (
) during prolonged exposure (20s).
Hypothesis for this Scaffold: Given the lack of an aromatic anchor, this compound may act as a Silent Desensitizer —binding with high affinity but inducing a non-conducting conformational state, similar to Sazetidine-A.
Mechanism of Action & Signaling
The modulation of nAChRs triggers downstream calcium signaling. If the compound acts as a partial agonist, it will activate the pathway but with lower intrinsic efficacy than ACh.
Signaling Pathway Visualization
Figure 2: Putative signal transduction pathway upon nAChR activation.
Safety & Selectivity Considerations
When developing piperidine-based ligands, specific off-target liabilities must be assessed early.
hERG Inhibition
Piperidine moieties are frequent pharmacophores in hERG channel blockers, leading to QT prolongation.
-
Protocol: Automated Patch Clamp (e.g., QPatch) on hERG-CHO cells.
-
Threshold:
should be > 30-fold higher than the therapeutic .
Physicochemical Properties (Calculated)
| Property | Value (Est.) | Implication |
| LogP | 1.2 – 1.5 | Good CNS penetration (BBB permeable). |
| tPSA | ~24 Ų | High oral bioavailability. |
| pKa (Azetidine) | ~9.5 | Protonated at physiological pH (cationic interaction). |
References
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link
-
Xiao, Y., et al. (2006).
Nicotinic Acetylcholine Receptors without Activating Them."[2] Molecular Pharmacology. Link -
Kozikowski, A. P., et al. (2007). "Synthesis and biological evaluation of 3-(azetidin-2-ylmethoxy)pyridine and related analogues as ligands for neuronal nicotinic acetylcholine receptors." ChemMedChem. Link
-
Sigma-Aldrich. (2024). "1-(Azetidin-3-yl)-2-methylpiperidine Product Specification." Merck KGaA. Link
-
Daly, J. W. (2005). "Nicotinic Agonists, Antagonists, and Modulators From Natural Sources." Cellular and Molecular Neurobiology. Link
